molecular formula C21H24BrN5O3 B2614898 2-{[(4-bromophenyl)carbamoyl]methyl}-N-butyl-6,8-dimethyl-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide CAS No. 1189644-36-7

2-{[(4-bromophenyl)carbamoyl]methyl}-N-butyl-6,8-dimethyl-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide

Cat. No.: B2614898
CAS No.: 1189644-36-7
M. Wt: 474.359
InChI Key: MPMVEXAMZQNNFB-UHFFFAOYSA-N
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Description

2-{[(4-bromophenyl)carbamoyl]methyl}-N-butyl-6,8-dimethyl-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide is a complex organic compound that belongs to the class of pyrrolo[1,2-d][1,2,4]triazine derivatives This compound is characterized by its unique structure, which includes a bromophenyl group, a carbamoyl methyl group, and a pyrrolo[1,2-d][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-bromophenyl)carbamoyl]methyl}-N-butyl-6,8-dimethyl-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolo[1,2-d][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Bromophenyl Group: This is achieved through a substitution reaction where a bromophenyl group is introduced to the core structure.

    N-Butylation: The final step involves the alkylation of the nitrogen atom with a butyl group using butyl bromide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-bromophenyl)carbamoyl]methyl}-N-butyl-6,8-dimethyl-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{[(4-bromophenyl)carbamoyl]methyl}-N-butyl-6,8-dimethyl-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

    Pharmaceutical Industry: The compound is explored for its potential use in drug development and formulation.

Mechanism of Action

The mechanism of action of 2-{[(4-bromophenyl)carbamoyl]methyl}-N-butyl-6,8-dimethyl-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide involves the inhibition of specific enzymes and molecular pathways. The bromophenyl group interacts with the active site of the target enzyme, leading to inhibition of its activity. This interaction disrupts the normal function of the enzyme, resulting in the desired biological effect, such as the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-chlorophenyl)carbamoyl]methyl}-N-butyl-6,8-dimethyl-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide
  • 2-{[(4-fluorophenyl)carbamoyl]methyl}-N-butyl-6,8-dimethyl-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide

Uniqueness

The uniqueness of 2-{[(4-bromophenyl)carbamoyl]methyl}-N-butyl-6,8-dimethyl-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide lies in its bromophenyl group, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity and binding affinity to target enzymes, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

2-[2-(4-bromoanilino)-2-oxoethyl]-N-butyl-6,8-dimethyl-1-oxopyrrolo[1,2-d][1,2,4]triazine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrN5O3/c1-4-5-10-23-20(29)18-13(2)19-21(30)27(24-12-26(19)14(18)3)11-17(28)25-16-8-6-15(22)7-9-16/h6-9,12H,4-5,10-11H2,1-3H3,(H,23,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMVEXAMZQNNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(N2C=NN(C(=O)C2=C1C)CC(=O)NC3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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